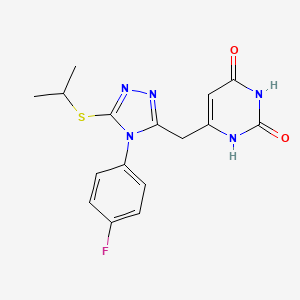

6-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

6-((4-(4-Fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core fused with a substituted 1,2,4-triazole moiety. This compound shares structural motifs with antiviral and bioactive agents, such as pyrimidine-based inhibitors and triazole-containing molecules, which are often explored for their pharmacological properties .

Properties

IUPAC Name |

6-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O2S/c1-9(2)25-16-21-20-13(7-11-8-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h3-6,8-9H,7H2,1-2H3,(H2,18,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYYOOLQMCASAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors. The fluorophenyl group is introduced via nucleophilic substitution reactions, and the isopropylthio group is added through thiolation reactions. The final step involves the formation of the pyrimidine-dione core, often through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the pyrimidine-dione core, potentially altering the compound’s pharmacological properties.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the isopropylthio group.

Reduced Triazole Derivatives: From reduction of the triazole ring.

Substituted Fluorophenyl Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and pyrimidine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, 6-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is explored for its potential therapeutic effects. It may act as an antifungal, antibacterial, or anticancer agent, depending on its interaction with specific molecular targets.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the isopropylthio group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- The 0.53 similarity score for 135481-57-1 suggests moderate structural overlap but significant functional divergence due to the absence of the triazole-thioether motif, which is critical for target interactions in the parent compound .

Functional Comparison with Antiviral Triazole Derivatives

Triazole-thiadiazole hybrids, such as those synthesized by Wei et al. (2010), exhibit antiviral activity against cucumber mosaic virus (CMV) . While these derivatives share the 1,2,4-triazole scaffold with the parent compound, they incorporate a thiadiazole ring instead of pyrimidine-2,4-dione. The fluorophenyl group in the parent compound may enhance antiviral potency compared to non-fluorinated analogues, as fluorine atoms often improve metabolic stability and binding affinity .

Biological Activity

6-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest for its potential biological activities. This compound features a triazole ring and a pyrimidine-dione core, making it a candidate for various pharmacological applications.

Chemical Structure

The IUPAC name of the compound is 6-[[4-(4-fluorophenyl)-5-isopropylthio-4H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione. Its molecular structure can be described as follows:

| Component | Structure |

|---|---|

| Triazole Ring | Triazole |

| Pyrimidine-Dione Core | Pyrimidine |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions are commonly used for this purpose.

- Addition of the Isopropylthio Group : This is accomplished through thiolation reactions.

- Final Formation of the Pyrimidine-Dione Core : Often through condensation reactions under controlled conditions.

Antiviral Properties

Recent studies have highlighted the compound's potential antiviral activity. A notable investigation demonstrated that derivatives of similar triazole compounds exhibited inhibition against influenza virus polymerase by disrupting protein-protein interactions essential for viral replication . The compound's structural features may enhance its binding affinity to viral proteins.

Antimicrobial Activity

The biological activity extends to antimicrobial properties. Compounds with similar frameworks have shown promising results against various bacterial strains, suggesting that the presence of the triazole and pyrimidine moieties may contribute to this activity .

The mechanism by which this compound exerts its biological effects likely involves:

- Hydrophobic Interactions : The fluorophenyl group enhances binding to hydrophobic pockets in target proteins.

- Hydrogen Bonding : The triazole and pyrimidine rings can form hydrogen bonds with specific amino acid residues in proteins, facilitating tighter binding and increased biological activity .

Case Studies

Several case studies have evaluated the efficacy of related compounds in clinical settings:

- Influenza Inhibition : A study reported that triazole derivatives significantly inhibited influenza A virus replication with IC50 values in the low micromolar range (12 μM) without cytotoxic effects .

- Bacterial Resistance : Research indicated that similar compounds could overcome bacterial resistance mechanisms, making them viable candidates for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.